N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No.: 1206988-57-9
Cat. No.: VC7356965
Molecular Formula: C14H9F2N3O2S
Molecular Weight: 321.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206988-57-9 |
|---|---|
| Molecular Formula | C14H9F2N3O2S |
| Molecular Weight | 321.3 |
| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H9F2N3O2S/c15-14(16)21-10-3-1-2-9(7-10)17-13(20)8-4-5-11-12(6-8)19-22-18-11/h1-7,14H,(H,17,20) |
| Standard InChI Key | ZRCKFKUFPQEIGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC3=NSN=C3C=C2 |
Introduction
Potential Applications
Benzothiadiazoles have been explored for various applications due to their chemical properties:
-
Biological Activity: Compounds in this class have shown antimicrobial, antifungal, and anticancer activities, making them candidates for pharmaceutical development.
-
Materials Science: Their stability and electronic properties make them suitable for use in organic electronics and optoelectronic devices.
Synthesis and Chemical Reactions
The synthesis of N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide would likely involve multiple steps, including the formation of the benzothiadiazole core, attachment of the difluoromethoxyphenyl group, and introduction of the carboxamide functionality. Common synthetic methods for benzothiadiazoles involve condensation reactions and nucleophilic substitutions.
Future Research Directions:
-
Synthetic Methodology: Developing efficient synthesis routes for this compound.
-
Biological Screening: Evaluating its biological activity against various targets.
-
Materials Properties: Investigating its electronic and optical properties for potential use in materials science applications.
Data Tables:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Related Benzothiadiazoles | Varied | Typically around 200-400 g/mol | Pharmaceuticals, Materials Science |
This table highlights the general characteristics of benzothiadiazoles but does not include specific data for N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide due to its absence in the provided sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume